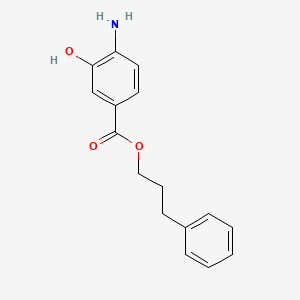![molecular formula C14H18O2 B14207683 [(3R)-3-(Methoxymethoxy)hexa-4,5-dien-1-yl]benzene CAS No. 656836-63-4](/img/structure/B14207683.png)
[(3R)-3-(Methoxymethoxy)hexa-4,5-dien-1-yl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3R)-3-(Methoxymethoxy)hexa-4,5-dien-1-yl]benzene is a chemical compound characterized by its unique structure, which includes a benzene ring attached to a hexa-4,5-dien-1-yl group with a methoxymethoxy substituent at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-3-(Methoxymethoxy)hexa-4,5-dien-1-yl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the hexa-4,5-dien-1-yl group and the benzene ring.
Formation of the Methoxymethoxy Group: The methoxymethoxy group is introduced through a reaction involving methanol and a suitable protecting group.
Coupling Reaction: The hexa-4,5-dien-1-yl group is then coupled with the benzene ring using a palladium-catalyzed cross-coupling reaction under specific conditions, such as the presence of a base and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
[(3R)-3-(Methoxymethoxy)hexa-4,5-dien-1-yl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the compound into alkanes or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include epoxides, ketones, alcohols, and various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
[(3R)-3-(Methoxymethoxy)hexa-4,5-dien-1-yl]benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [(3R)-3-(Methoxymethoxy)hexa-4,5-dien-1-yl]benzene involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The methoxymethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The hexa-4,5-dien-1-yl group may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
[(3R)-3-(Methoxymethoxy)hexa-4,5-dien-1-yl]benzene can be compared with other similar compounds, such as:
[(3R)-3-(Methoxymethoxy)hexa-4,5-dien-1-yl]toluene: Similar structure but with a toluene ring instead of benzene.
[(3R)-3-(Methoxymethoxy)hexa-4,5-dien-1-yl]phenol: Contains a phenol group, which can affect its reactivity and biological activity.
[(3R)-3-(Methoxymethoxy)hexa-4,5-dien-1-yl]aniline:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Propiedades
Número CAS |
656836-63-4 |
|---|---|
Fórmula molecular |
C14H18O2 |
Peso molecular |
218.29 g/mol |
InChI |
InChI=1S/C14H18O2/c1-3-7-14(16-12-15-2)11-10-13-8-5-4-6-9-13/h4-9,14H,1,10-12H2,2H3/t14-/m0/s1 |
Clave InChI |
ZSQQJEOZKDTNIJ-AWEZNQCLSA-N |
SMILES isomérico |
COCO[C@H](CCC1=CC=CC=C1)C=C=C |
SMILES canónico |
COCOC(CCC1=CC=CC=C1)C=C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Dicyclohexyl-1,4-diphenylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B14207601.png)
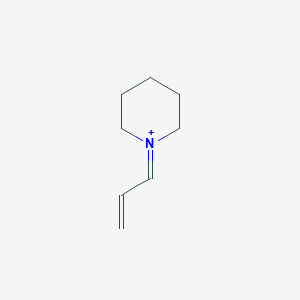
![3-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14207608.png)
![Benzenemethanamine, N-[2-(phenylseleno)propyl]-](/img/structure/B14207611.png)
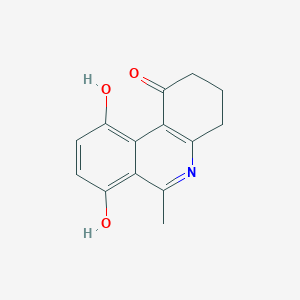
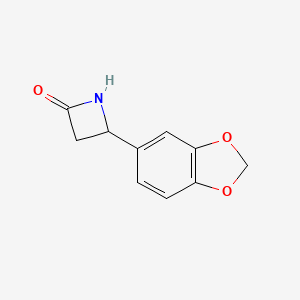
![1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]-](/img/structure/B14207619.png)
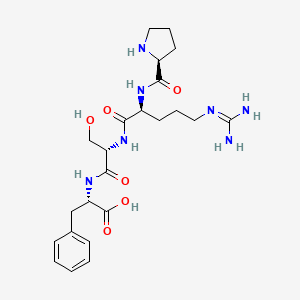
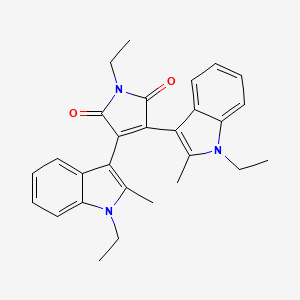
![1-Propanesulfonic acid, 3-[(1,1-diethyl-2-propynyl)amino]-](/img/structure/B14207641.png)
![Phenol, 3-[[(5-phenyl-3-pyridinyl)amino]methyl]-](/img/structure/B14207648.png)
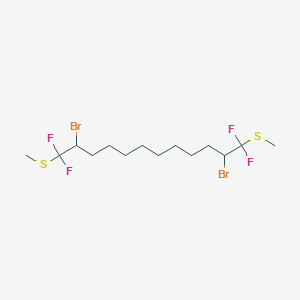
![6-methoxy-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14207657.png)
